The synthesis of gadolinium telluride can be accomplished through several methods, with vacuum induction melting being one of the most effective. In this method, stoichiometric amounts of gadolinium and tellurium are placed in a quartz tube and melted at approximately 1500°C under vacuum conditions (1 x 10^-5 mbar). This reduced pressure allows for a lower melting point than the compound's standard melting temperature of 1825°C. After melting, the material is quenched to room temperature using an inert gas like argon to prevent oxidation or contamination from moisture .
Other synthesis methods include solid-state reactions, where gadolinium is doped into telluride matrices to enhance thermoelectric properties. For instance, gadolinium-doped germanium-telluride materials have been synthesized by directly reacting constituent elements in sealed quartz ampules .
Gadolinium telluride crystallizes in a cubic structure, which is typical for many binary tellurides. The molecular structure features gadolinium cations coordinated by telluride anions, forming a stable lattice. The crystal structure can be analyzed using techniques such as X-ray diffraction, which provides insights into the arrangement of atoms within the crystal lattice .
In terms of electronic structure, theoretical calculations suggest that gadolinium telluride exhibits significant charge transfer characteristics, where electrons are transferred from tellurium to gadolinium. This electron transfer is crucial for its catalytic activity in hydrogen production .
Gadolinium telluride participates in several chemical reactions, most notably in the hydrogen evolution reaction (HER) when exposed to water. Under ambient conditions, GdTe can catalyze the spontaneous splitting of water molecules, producing hydrogen gas efficiently. The reaction mechanism involves the formation of intermediate species and charge transfer processes that lower the activation energy required for hydrogen production .
The reaction can be summarized as follows:
This reaction highlights the potential of gadolinium telluride as a catalyst for sustainable hydrogen generation.
The mechanism by which gadolinium telluride facilitates hydrogen production involves several steps:
The theoretical calculations indicate that this process has an ultralow activation energy due to efficient charge transfer mechanisms facilitated by the material's electronic structure .
Gadolinium telluride exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in thermoelectric devices and as a catalyst.
Gadolinium telluride has several significant applications:
Vacuum induction melting (VIM) represents a cornerstone technique for producing high-purity gadolinium telluride (Gd₂Te₃) bulk crystals. This method involves encapsulating stoichiometric mixtures of gadolinium (99.99%) and tellurium (99.999%) in quartz ampoules under ultra-high vacuum (10⁻⁶ Torr) to prevent oxidation. The sealed ampoules are heated to 1,450–1,500°C—exceeding gadolinium telluride’s melting point (1,041°C)—using high-frequency induction coils. Crucially, VIM enables in-situ purification by segregating volatile impurities toward the ampoule’s cold end. Subsequent cooling rates of 5–10°C/hour facilitate the growth of millimeter-scale single crystals with defined stoichiometry. Post-synthesis, the crystals exhibit a cubic fluorite structure (space group Fm3m), as confirmed through X-ray diffraction analysis. The VIM process is particularly valued for yielding materials with minimal oxygen contamination (<50 ppm), essential for preserving gadolinium’s paramagnetic properties [1] [4].
Polycrystalline gadolinium telluride is synthesized via solid-state reactions between gadolinium oxide (Gd₂O₃) and tellurium dioxide (TeO₂). Precursors are ball-milled in stoichiometric ratios (e.g., Gd₂O₃:TeO₂ = 1:3) for 12 hours to ensure homogeneity. The mixed powders undergo calcination in argon-filled tube furnaces at 800–900°C for 24 hours. This initiates the reaction:$$\ce{Gd2O3 + 3TeO2 -> Gd2Te3 + 3O2 ^}$$Phase purity is highly sensitive to temperature gradients; exceeding 900°C risks tellurium sublimation and GdTe secondary phase formation. Rietveld refinement of XRD data confirms orthorhombic Gd₂Te₃ (Pnma space group) with lattice parameters a = 12.85 Å, b = 4.42 Å, c = 8.97 Å. The resultant powders serve as sputtering targets or precursors for thin-film deposition [4] [6].
Pulsed laser deposition enables stoichiometric transfer of gadolinium telluride onto substrates like GaSb or glass. A KrF excimer laser (λ = 248 nm, pulse energy = 300 mJ) ablates a polycrystalline Gd₂Te₃ target in a vacuum chamber (base pressure ≤ 10⁻⁷ Torr). Substrate temperatures between 300–500°C and oxygen partial pressures (10⁻⁴–10⁻² Torr) critically influence film crystallinity. Key parameters include:
Parameter | Value Range | Influence on Film Properties |
---|---|---|
Substrate Temperature | 300–500°C | Higher T enhances crystallite size (20→50 nm) |
Laser Fluence | 2–4 J/cm² | Excess fluence causes Te deficiency |
Deposition Rate | 0.1–0.5 Å/pulse | Lower rates improve interface sharpness |
Films deposited at 450°C exhibit (111) preferential orientation and a direct bandgap of 1.46 eV, ideal for infrared optoelectronics [1] [6].
Gadolinium telluride sputtering targets require >99.5% density to minimize arcing during deposition. This is achieved through:
Gadolinium serves as a magnetic dopant in zinc telluride (ZnTe) thin films synthesized via thermal vacuum evaporation. A dual-source setup co-evaporates ZnTe and Gd₂Te₃ powders from tungsten boats onto GaSb:Te substrates at 10⁻⁶ Torr. Gd concentrations of 2–8 atomic % are achieved by controlling source temperatures (ZnTe: 900°C, Gd₂Te₃: 1,100°C). XRD analyses reveal Gd³⁺ ions substitute Zn²⁺ sites, reducing lattice parameter from 6.103 Å (undoped) to 6.089 Å (8% Gd) due to ionic radius mismatch (Gd³⁺ = 1.05 Å vs. Zn²⁺ = 0.74 Å). This doping also decreases crystallite size from 38 nm to 22 nm and narrows the optical bandgap from 2.26 eV to 2.18 eV, enhancing infrared absorption [1].
Table 1: Structural Changes in Gd-Doped ZnTe
Gd Concentration | Lattice Parameter (Å) | Crystallite Size (nm) | Bandgap (eV) |
---|---|---|---|
0% | 6.103 | 38 | 2.26 |
4% | 6.095 | 28 | 2.21 |
8% | 6.089 | 22 | 2.18 |
Superlattices comprising alternating layers of magnetic TlGdTe₂ and topological insulator TlBiTe₂ are engineered via molecular beam epitaxy (MBE). Each TlGdTe₂ unit (2 nm thick) is grown at 300°C, followed by n monolayers of TlBiTe₂ (n = 1–3). Ab-initio calculations predict that the Gd³⁺ 4f orbitals (localized at -8 eV below Fermi level) hybridize with Te 5p bands in TlBiTe₂, inducing band inversion at the Γ-point. This creates a magnetic topological insulator phase with a Dirac surface state gap of 25 meV. The superlattice periodicity, verified via X-ray reflectivity, must be maintained below 10 nm to sustain interfacial coupling. Magnetotransport measurements reveal quantum anomalous Hall conductivity at 6.5 K, persisting up to 30 K in optimized (TlGdTe₂)/(TlBiTe₂)₂ stacks [2].
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